molecular formula C12H22O2 B12309895 2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid

2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid

Cat. No.: B12309895
M. Wt: 198.30 g/mol
InChI Key: HXKVDMILJITBTJ-UHFFFAOYSA-N
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Description

2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, featuring a carboxylic acid functional group attached to a cyclohexyl ring substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method includes the reaction of 3,3,5,5-tetramethylcyclohexanone with a suitable alkylating agent under basic conditions to form the corresponding alkylated product. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base, such as sodium hydride, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and other proteins. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,5,5-Tetramethylcyclohexyl isopropylphosphonofluoridate
  • 3,3,5,5-Tetramethylcyclohexyl ethylphosphonofluoridate

Uniqueness

2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid is unique due to its specific structural features, such as the presence of four methyl groups on the cyclohexyl ring and the carboxylic acid functional group. These characteristics confer distinct chemical reactivity and biological activity, differentiating it from other similar compounds .

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-(3,3,5,5-tetramethylcyclohexyl)acetic acid

InChI

InChI=1S/C12H22O2/c1-11(2)6-9(5-10(13)14)7-12(3,4)8-11/h9H,5-8H2,1-4H3,(H,13,14)

InChI Key

HXKVDMILJITBTJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)C)CC(=O)O)C

Origin of Product

United States

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